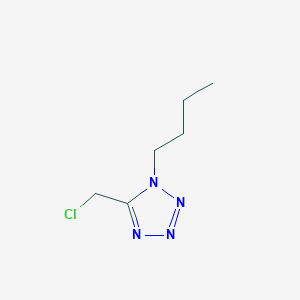![molecular formula C13H17NO2 B1276241 1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one CAS No. 10342-87-7](/img/structure/B1276241.png)
1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one
説明
The compound "1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one" is a chemical entity that appears to be related to the family of hydroxypiperidines, which are known for their presence in various synthetic and medicinal chemistry applications. The papers provided discuss various aspects of hydroxypiperidine derivatives, including their synthesis, crystal structures, and potential applications in materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of hydroxypiperidine derivatives can be achieved through different methods. One approach involves the Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones, which allows for the diastereoselective preparation of 4-hydroxypiperidin-2-ones . This method can be used in conjunction with proline-catalyzed asymmetric Mannich reactions to synthesize more complex piperidin-2-ones and hydroxylated piperidines. Another synthetic route described involves the reaction of (4-hydroxypiperidin-1-yl)tetrafluorochalcones with phenylhydrazine, leading to the formation of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates, which are useful as monomers for fluorescent films . Additionally, electrochemical oxidation has been used to synthesize new phenylpiperazine derivatives from 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, showcasing an environmentally friendly and reagent-less method .
Molecular Structure Analysis
The molecular structure of hydroxypiperidine derivatives has been elucidated through various techniques, including X-ray crystallography. For instance, the crystal structure of a compound containing a 4-hydroxypiperidin-1-yl moiety has been determined, revealing dihedral angles between the benzene ring and the piperidine rings and the presence of intermolecular hydrogen bonds that form chains in the crystal . Another study reported the crystal structure of a triazoloquinazolinone derivative with a 4-methylpiperidin-1-yl group, which was confirmed by X-ray diffraction and further analyzed using DFT calculations .
Chemical Reactions Analysis
The hydroxypiperidine moiety can participate in various chemical reactions. For example, the aforementioned electrochemical synthesis involves a Michael type addition reaction where a quinone-imine derived from the oxidation of a hydroxypiperidine compound reacts with arylsulfinic acids to yield new phenylpiperazine derivatives . The reactivity of these compounds can be exploited in the design of new materials and bioactive molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxypiperidine derivatives vary depending on their specific structure and substituents. Some derivatives, such as those derived from hydroquinone or methylhydroquinone, exhibit semicrystalline properties and short-term thermostability up to 310°C, while others derived from phenylhydroquinone are amorphous with thermostability up to 360°C . The presence of hydroxyl groups and other functional groups in these compounds can lead to the formation of hydrogen-bonded structures, as seen in various crystallographic studies . These properties are crucial for their potential applications in materials science and medicinal chemistry.
科学的研究の応用
Synthesis and Biological Applications
- Synthesis Techniques : The compound is synthesized using various methods, including refluxing with glacial acetic acid and fused ZnCl2 or condensing with 4-methoxy benzaldehyde. This process leads to the formation of compounds with potential antimicrobial activities (Sherekar, Kakade, & Padole, 2021).
- Application in Polymer Preparation : Its derivatives are used in the synthesis of fluorescent films, particularly when reacting with acryloyl chloride, highlighting its importance in materials science (Soboleva, Orlova, & Shelkovnikov, 2017).
- Oligoribonucleotide Synthesis : A derivative of the compound, Ctmp, shows potential in the protection of 2'-hydroxy functions in rapid oligoribonucleotide synthesis, relevant in genetic and RNA research (Reese, Serafinowska, & Zappia, 1986).
- Antibacterial Activity : It's used in the synthesis of benzyl piperazine with pyrimidine and isoindolinedione, showing promising antibacterial activities, indicating its potential in pharmaceutical research (Merugu, Ramesh, & Sreenivasulu, 2010).
- NMR Spectroscopy Studies : High-resolution NMR spectroscopy of its derivatives provides insights into the conformation of benzyl groups in 4-benzyl-4-hydroxypiperidines, aiding in understanding molecular structure and behavior (Manimekalai, Maruthavanan, Selvaraju, & Alkorta, 2007).
Crystal Structure and Material Science
- Crystallography : The crystal structure of its adducts, such as (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, has been studied, providing crucial information on molecular orientation and hydrogen bonding patterns, which are important in crystal engineering and drug design (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).
Polymers and Advanced Materials
- Star Polymer Synthesis : Derivatives of the compound are used in synthesizing alkoxyamines for the preparation of star polymers, showing its application in advanced polymer chemistry (Miura & Yoshida, 2002).
Additional Chemical Synthesis Applications
- Spectral Analysis and Structural Studies : The compound is also involved in the synthesis of 2-hydroxy-1-aryl-2-(indol-3’-yl)ethan-1-ones, with spectral and structural studies providing insights into its chemical behavior and potential applications (Shtamburg, Shtamburg, Anishchenko, Mazepa, Kravchenko, & Shishkina, 2018).
- Electrochemical Synthesis : It's used in electrochemical synthesis of new phenylpiperazine derivatives, demonstrating its role in developing eco-friendly and efficient synthesis methods (Nematollahi & Amani, 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
1-[4-(4-hydroxypiperidin-1-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(15)11-2-4-12(5-3-11)14-8-6-13(16)7-9-14/h2-5,13,16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRDRCRLHRQMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408542 | |
| Record name | 4'-(4-HYDROXYPIPERIDIN-1-YL)ACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one | |
CAS RN |
10342-87-7 | |
| Record name | 4'-(4-HYDROXYPIPERIDIN-1-YL)ACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)



![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)





![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)

